molecular formula C16H18ClN3O3 B2928488 3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione CAS No. 2117996-80-0

3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione

Cat. No. B2928488
CAS RN: 2117996-80-0
M. Wt: 335.79
InChI Key: SWSBOMNIIZCVLS-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione, also known as C646, is a small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) activity of p300/CBP-associated factor (PCAF). C646 has been widely used in scientific research to investigate the role of HAT activity in various biological processes.

Scientific Research Applications

Highly Stable Electronic Devices

Synthesis and Structural Analysis for Electronic Devices

A study by Kumar et al. (2018) reports the synthesis and analysis of a stable diketopyrrolopyrrole derivative end-capped with dimethylaminophenyl, exhibiting significant stability and performance in electronic devices such as field-effect transistors and inverters. The compound demonstrated excellent performance stability under ambient conditions, attributed to the molecular orientation and packing along the π–π stacking direction, enhancing device performance (Kumar et al., 2018).

Heterocyclic Compound Synthesis

Cyclic Depsipeptides via Direct Amid Cyclization

Obrecht and Heimgartner (1987) explored the use of dimethylamino-substituted azirines for the synthesis of cyclic depsipeptides, showcasing the compound's utility in constructing complex peptide structures through direct amid cyclization processes (Obrecht & Heimgartner, 1987).

Optoelectronic Applications

Organic Light-Emitting Devices (OLEDs)

Research by Dobrikov et al. (2011) introduced low-molecular-weight compounds with potential applications in organic light-emitting devices. These compounds, including dimethylaminophenyl derivatives, were synthesized and exhibited promising photophysical properties for use in electroluminescent layers, demonstrating the compound's relevance in the development of advanced optoelectronic materials (Dobrikov et al., 2011).

Photophysical Characterization

Photoluminescent Conjugated Polymers

A study by Beyerlein and Tieke (2000) focused on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These polymers, synthesized via Suzuki coupling, showed strong photoluminescence and higher photochemical stability, highlighting the compound's applicability in photophysical studies and potential electronic applications (Beyerlein & Tieke, 2000).

properties

IUPAC Name

3-chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-18(2)11-3-5-12(6-4-11)20-15(21)13(17)14(16(20)22)19-7-9-23-10-8-19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBOMNIIZCVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione

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